molecular formula C15H28N2O3 B13878407 tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate

tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate

Cat. No.: B13878407
M. Wt: 284.39 g/mol
InChI Key: RJEFADNTRGENNR-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for creating complex molecular structures required in drug design .

Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in the synthesis of complex molecules, allowing for precise control over the reaction sequence .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the piperidine ring, which imparts additional reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl N-(5-oxo-5-piperidin-1-ylpentan-2-yl)carbamate

InChI

InChI=1S/C15H28N2O3/c1-12(16-14(19)20-15(2,3)4)8-9-13(18)17-10-6-5-7-11-17/h12H,5-11H2,1-4H3,(H,16,19)

InChI Key

RJEFADNTRGENNR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)N1CCCCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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